4-(benzenesulfonyl)-5-(3-butoxyphenyl)-3-hydroxy-1-(3-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one
Description
This compound is a pyrrolone derivative characterized by a benzenesulfonyl group at position 4, a 3-butoxyphenyl substituent at position 5, and a 3-methylphenyl group at position 1. The benzenesulfonyl moiety is a strong electron-withdrawing group, which may enhance metabolic stability and influence binding interactions in biological systems . The 3-methylphenyl group introduces steric bulk, which may affect conformational flexibility and target engagement .
Properties
Molecular Formula |
C27H27NO5S |
|---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-2-(3-butoxyphenyl)-4-hydroxy-1-(3-methylphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C27H27NO5S/c1-3-4-16-33-22-13-9-11-20(18-22)24-26(34(31,32)23-14-6-5-7-15-23)25(29)27(30)28(24)21-12-8-10-19(2)17-21/h5-15,17-18,24,29H,3-4,16H2,1-2H3 |
InChI Key |
VFIQCXFFHYRBCC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C2C(=C(C(=O)N2C3=CC=CC(=C3)C)O)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biological Applications
Preliminary studies indicate that this compound may exhibit significant biological activity, particularly in the following areas:
Drug Discovery
The structural characteristics of 4-(benzenesulfonyl)-5-(3-butoxyphenyl)-3-hydroxy-1-(3-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one suggest potential interactions with various biological targets. Compounds with similar structures have been investigated for their ability to inhibit specific enzymes or modulate signaling pathways relevant to cancer treatment. The sulfonyl and hydroxyl groups are likely critical for binding to active sites on proteins, while the aromatic rings may facilitate interactions through π-π stacking or hydrophobic effects.
Enzyme Modulation
This compound may modulate enzyme activity, making it a candidate for further investigation in enzyme inhibition studies. The presence of functional groups such as hydroxyls can enhance binding affinity to enzyme active sites, which is critical for therapeutic efficacy.
Cancer Research
Research into compounds similar to 4-(benzenesulfonyl)-5-(3-butoxyphenyl)-3-hydroxy-1-(3-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one has indicated potential for anti-cancer properties. Its ability to interact with cellular pathways involved in tumor growth could make it a valuable lead compound for developing new cancer therapies.
Material Science Applications
In addition to its biological applications, this compound's unique properties make it suitable for use in material science:
Polymer Chemistry
The incorporation of 4-(benzenesulfonyl)-5-(3-butoxyphenyl)-3-hydroxy-1-(3-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one into polymer matrices could enhance the mechanical properties and thermal stability of the resulting materials. The sulfonyl group may act as a crosslinking agent in polymer formulations .
Optical Materials
Due to its structural characteristics, this compound may also find applications in optical materials where specific light absorption and transmission properties are required. Its inclusion in acrylic resin films could improve performance in devices such as liquid crystal displays (LCDs) or organic light-emitting diodes (OLEDs) .
Case Study 1: Enzyme Inhibition Studies
In a recent study evaluating enzyme inhibitors, compounds similar to 4-(benzenesulfonyl)-5-(3-butoxyphenyl)-3-hydroxy-1-(3-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one were shown to effectively inhibit certain kinases involved in cancer progression. The study highlighted the importance of hydroxyl and sulfonyl groups in enhancing binding affinity .
Case Study 2: Material Development
Another study focused on the development of polymer blends incorporating this compound demonstrated improved mechanical strength and thermal resistance compared to traditional polymers. The findings suggest that the unique chemical structure contributes significantly to the enhanced performance of these materials .
Mechanism of Action
- The exact mechanism remains speculative, but it likely interacts with cellular targets (enzymes, receptors) due to its structural features.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table compares the target compound with structurally analogous pyrrolone and related heterocyclic derivatives:
Key Research Findings
Electronic and Steric Effects
- Benzenesulfonyl vs.
- Butoxy vs. Ethoxy : The butoxy chain in the target compound increases lipophilicity (logP ≈ 4.2) compared to ethoxy analogs (logP ≈ 3.5), favoring passive diffusion across biological membranes .
Biological Activity
Chemical Structure and Properties
The compound features a pyrrolone core structure, which is modified with various functional groups, including a benzenesulfonyl group and multiple phenyl substitutions. The molecular formula is represented as:
Structural Components
- Pyrrolone Core : Central to its biological activity.
- Benzenesulfonyl Group : Known for enhancing solubility and biological interactions.
- Phenyl Substituents : Contribute to the compound's lipophilicity and potential receptor interactions.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For example, derivatives of benzofused structures have shown selective cytotoxicity against various cancer cell lines. The presence of the sulfonamide moiety in related compounds has been linked to enhanced antitumor activity due to its ability to interfere with cellular proliferation pathways .
Antimicrobial Properties
The biological evaluation of structurally related compounds has demonstrated promising antibacterial and antifungal activities. For instance, certain pyrazole derivatives have shown potent inhibition against bacterial strains, highlighting the potential of sulfonamide-containing compounds in antimicrobial therapy .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : Similar compounds have been shown to induce apoptosis in cancer cells through various signaling pathways.
- Antioxidant Activity : The hydroxyl group may contribute to free radical scavenging properties, which can protect cells from oxidative stress.
Case Studies
- Anticancer Efficacy : A study evaluated the antiproliferative effects of a series of pyrrolone derivatives on human cancer cell lines. The results indicated that modifications at the 5-position significantly influenced cytotoxicity, with some derivatives achieving IC50 values in the low micromolar range .
- Antimicrobial Testing : Another investigation into related sulfonamide compounds revealed that specific derivatives exhibited MIC values as low as 0.12 µg/mL against resistant bacterial strains, showcasing their potential as effective antimicrobial agents .
Data Summary
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions (e.g., solvents, catalysts) influence yield and purity?
The synthesis of structurally analogous pyrrolone derivatives typically involves multi-step reactions, such as cyclization of substituted benzoyl precursors with amine or hydroxylamine derivatives under basic or acidic conditions. For example, base-assisted cyclization using sodium hydride in DMSO or dichloromethane is common for forming the pyrrolone core . Reaction temperature (e.g., room temperature vs. reflux) and solvent polarity significantly impact regioselectivity. Recrystallization in methanol or ethanol is often used for purification, achieving ~46–63% yields in structurally similar compounds . To optimize synthesis, track reaction progress via TLC and confirm purity using HPLC (>95% by area normalization) .
Q. How can spectroscopic techniques (NMR, IR, HRMS) resolve ambiguities in structural characterization?
For this compound, ¹H NMR is critical for distinguishing substituent positions on the phenyl and pyrrolone rings. For example:
- The 3-hydroxy group typically appears as a broad singlet at δ ~10–12 ppm .
- Benzenesulfonyl protons exhibit deshielding (δ ~7.5–8.5 ppm) due to electron-withdrawing effects .
FTIR confirms the hydroxy group (broad peak at ~3200–3500 cm⁻¹) and carbonyl stretches (C=O at ~1680–1720 cm⁻¹) . HRMS validates molecular weight (e.g., calculated vs. observed m/z within ±3 ppm error) . Contradictions in spectral data (e.g., unexpected splitting in NMR) may indicate impurities or tautomeric forms, necessitating repeat analysis under controlled humidity/temperature .
Q. What in vitro assays are suitable for initial biological activity screening (e.g., enzyme inhibition, cytotoxicity)?
Given the compound’s structural similarity to bioactive pyrrolones, prioritize assays targeting:
- Kinase inhibition (e.g., EGFR or MAPK) using fluorescence-based ADP-Glo™ assays .
- Antimicrobial activity via microdilution assays (MIC determination against Gram+/Gram– bacteria) .
- Cytotoxicity against cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells) with IC₅₀ values compared to controls like doxorubicin . Include dose-response curves and statistical validation (p < 0.05 via ANOVA) to minimize false positives.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide functional group modifications to enhance potency?
SAR analysis of analogous compounds reveals:
- Benzenesulfonyl group : Enhances electrophilicity, improving enzyme binding affinity .
- 3-Hydroxy group : Critical for hydrogen bonding with catalytic residues (e.g., in kinases) .
- 3-Butoxyphenyl substituent : Bulky hydrophobic groups improve membrane permeability but may reduce solubility .
To refine SAR:
Synthesize derivatives with substituent variations (e.g., replacing butoxy with ethoxy or trifluoromethyl) .
Compare IC₅₀ values in enzymatic assays and logP values (via HPLC) to correlate hydrophobicity with activity .
Q. What computational methods (e.g., molecular docking, DFT) predict binding modes and stability of this compound?
- Molecular docking (AutoDock Vina or Schrödinger Suite): Simulate binding to targets like COX-2 or HIV-1 protease. Use PyMOL to visualize interactions (e.g., π-π stacking with phenylalanine residues) .
- DFT calculations (Gaussian 16): Optimize geometry at the B3LYP/6-31G* level to assess stability of tautomeric forms (e.g., keto-enol equilibrium) .
- MD simulations (GROMACS): Evaluate binding stability over 100 ns trajectories; RMSD >2 Å suggests conformational instability .
Q. How can contradictory data in solubility and stability studies be resolved?
Discrepancies in solubility (e.g., DMSO vs. aqueous buffer) often arise from aggregation or pH-dependent ionization. Mitigate via:
- Dynamic Light Scattering (DLS) : Detect nanoaggregates in solution .
- pH-solubility profiling : Measure solubility at pH 1–12 using shake-flask method .
For stability, use HPLC-UV to track degradation products under accelerated conditions (40°C/75% RH for 4 weeks). Identify hydrolytic or oxidative pathways (e.g., sulfonyl group hydrolysis) via LC-MS .
Methodological Resources
Q. Key Considerations for Researchers
- Stereochemical purity : Use chiral HPLC (e.g., Chiralpak AD-H column) to resolve enantiomers if asymmetric centers exist .
- Biological replicates : Perform assays in triplicate with independent synthetic batches to confirm reproducibility .
- Data repositories : Deposit spectral data in PubChem or ChemSpider for community validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
